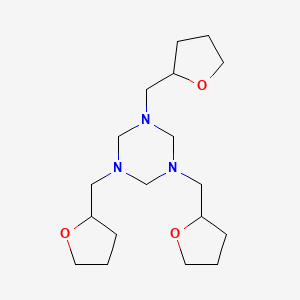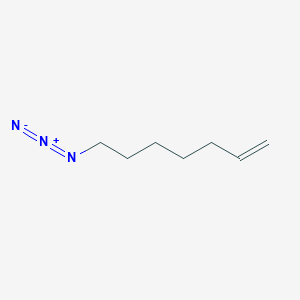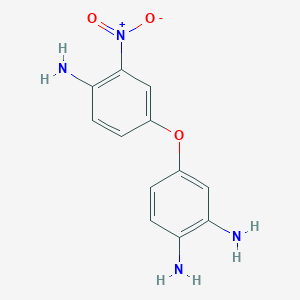
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The presence of a chlorine atom and a pyridine ring in its structure enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid chloride in the presence of a catalyst. One common method involves the reaction of 2-amino-3-chloropyridine with 1-methyl-2-nitrobenzene under acidic conditions, followed by reduction and cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different chemical properties .
Aplicaciones Científicas De Investigación
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antiviral activities.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their quorum sensing inhibitory effects.
Uniqueness
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole is unique due to the presence of both a chlorine atom and a pyridine ring, which enhance its chemical reactivity and potential for diverse applications. Its structure allows for easy modification, making it a versatile compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H10ClN3 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
6-chloro-1-methyl-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C13H10ClN3/c1-17-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3 |
Clave InChI |
LWHUETQJIZPVDU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Cl)N=C1C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)

![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)

![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)

![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)


